BenchChemオンラインストアへようこそ!

5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

linker geometry conformational flexibility structure-activity relationship

5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-32-4) is a bicyclic heterocyclic building block featuring a free primary amine and imide NH for dual-vector derivatization. The 3-carbon methylene spacer provides distinct conformational flexibility versus shorter-linker analogs. This scaffold enables systematic SAR exploration of COX-1/COX-2 selectivity and PROTAC linker development. ≥95% purity confirmed by LCMS/NMR. Order now for your medicinal chemistry or targeted protein degradation projects.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 2098104-32-4
Cat. No. B1491861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS2098104-32-4
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CN(CC2C1C(=O)NC2=O)CCCN
InChIInChI=1S/C10H17N3O2/c11-3-1-4-13-5-2-7-8(6-13)10(15)12-9(7)14/h7-8H,1-6,11H2,(H,12,14,15)
InChIKeyQOOWOSYSYZCYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-32-4): Structural Identity and Procurement-Relevant Physicochemical Profile


5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-32-4) is a bicyclic heterocyclic compound with molecular formula C10H17N3O2 and molecular weight 211.26 g/mol, featuring a fully saturated hexahydro-pyrrolo[3,4-c]pyridine core bearing a 3-aminopropyl substituent at the N-5 position and a free imide NH at position 2 [1]. Its SMILES notation (NCCCN1CCC2C(=O)NC(=O)C2C1) reveals a primary amine tethered via a three-methylene spacer to the piperidine nitrogen of the fused ring system [2]. Computed physicochemical properties include XLogP3 of −1.4, topological polar surface area (TPSA) of 75.4 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at ≥95% purity (confirmed by LCMS and/or 400 MHz NMR), typically at prices ranging from approximately $95 (100 mg) to over $3,000 (10 g), reflecting its status as a specialty research intermediate [1]. The scaffold belongs to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, which has documented analgesic, anti-inflammatory, and sedative activities in preclinical models [3].

Why 5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Cannot Be Replaced by Closest Structural Analogs


Generic substitution among hexahydro-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives fails because small structural variations at three critical positions—linker length, imide N-2 substitution, and linker attachment chemistry—produce functionally distinct molecules. Structure-activity relationship (SAR) studies within this scaffold class have established that shortening the alkyl linker between the basic amine center and the cyclic imide moiety alters biological potency, while N-2 methylation eliminates a key hydrogen bond donor that modulates COX-1 versus COX-2 selectivity [1]. Furthermore, replacing the methylene chain with a carbonyl-containing linker (as in the 3-aminopropanoyl analog, CAS 2098073-51-7) changes both the electronics and conformational flexibility at the attachment point, affecting reactivity in subsequent derivatization steps [2]. The target compound's specific combination of a three-carbon methylene spacer, a free imide NH, and a terminal primary amine defines a unique chemical space that cannot be replicated by any single commercially available analog [3].

Quantitative Differentiation Evidence for 5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Versus Analogs


Linker Length Differentiation: 3-Carbon Methylene Spacer Versus 2-Carbon Aminoethyl Analog

The target compound possesses a 3-methylene (-CH2-CH2-CH2-) spacer between the piperidine N-5 and the terminal primary amine, compared to the 2-methylene spacer in 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (C9H15N3O2, MW 197.23). This additional methylene unit increases the rotatable bond count from 2 to 3 and extends the maximum spatial reach of the primary amine from the scaffold core [1]. Published SAR within this scaffold class has demonstrated that modifying the alkyl linker length between the basic center and the cyclic imide produces measurable changes in biological properties; specifically, shortening the linker was found to yield derivatives with altered pharmacological profiles while maintaining the same general activity class [2]. The three-carbon spacer further allows for greater conformational sampling during target engagement and provides distinct geometry in bioconjugation applications compared to the two-carbon analog [1].

linker geometry conformational flexibility structure-activity relationship

Free Imide NH Availability: Hydrogen Bond Donor Capacity Versus N-2 Methylated Analog

The target compound retains a free imide NH at the N-2 position (hydrogen bond donor count = 2), whereas the closely related 5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2097982-23-3, C11H19N3O2, MW 225.29) has this position methylated, reducing its HBD count to 1 and eliminating a key pharmacophoric feature [1]. Class-level evidence from N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrates that the imide NH contributes to cyclooxygenase binding interactions: in a panel of five N-substituted derivatives, COX-1 IC50 values ranged from 76.6 to 99.2 µM and COX-2 IC50 values from 54.2 to 66.2 µM, with COX-2/COX-1 selectivity ratios varying from 0.55 to 0.74 depending on the N-substituent [2]. The free imide NH has been shown through molecular docking to participate in hydrogen bonding networks within the COX active site [2]. Methylation at N-2 would ablate this interaction, potentially altering both potency and isoform selectivity in COX-mediated anti-inflammatory applications [2].

hydrogen bond donor COX selectivity target engagement

Class-Level Analgesic Activity: Scaffold Potency Relative to Aspirin and Morphine

Although no direct analgesic testing data exist for the target compound specifically, the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold class has demonstrated robust and reproducible analgesic activity across multiple independent studies. In the phenylquinone-induced writhing test in mice, a panel of eight 4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (compounds 8–15) showed ED50 values ranging from 3.25 to 19.2 mg/kg, all of which exceeded the potency of aspirin (ED50 = 39.15 mg/kg) [1]. Two optimized derivatives, compound 9 (ED50 = 3.25 mg/kg) and compound 11 (ED50 = 3.67 mg/kg), exhibited potency approaching that of morphine (ED50 = 2.44 mg/kg) [1]. In a separate study of Mannich base-type N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, all tested imides exhibited strong analgesic activity with ED50 values of 0.72–2.82 mg/kg, superior to aspirin (ED50 = 39.15 mg/kg) [2]. Critically, these compounds demonstrated little or no toxicity compared to morphine and aspirin, with LD50 values exceeding 2,000 mg/kg in rodent models [3]. The target compound's structural features—particularly its free primary amine available for further derivatization—position it as a viable intermediate for generating novel analogs within this active scaffold class.

analgesic activity writhing test ED50 antinociceptive

Class-Level COX Inhibition: Potency Comparable to Meloxicam with Tunable Isoform Selectivity

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated COX-1 and COX-2 inhibitory activity comparable to the clinically used NSAID meloxicam in enzymatic assays. Across five tested compounds (A–E), COX-1 IC50 values ranged from 76.6 to 99.2 µM and COX-2 IC50 values from 54.2 to 66.2 µM, compared to meloxicam which showed COX-1 IC50 of 83.7 µM and COX-2 IC50 of 59.2 µM [1]. Notably, compound A (COX-1 IC50 = 81.6 µM) and compound D (COX-1 IC50 = 76.6 µM) inhibited COX-1 more strongly than meloxicam, while compounds A, B, D, and E all exhibited stronger COX-2 inhibition than meloxicam [1]. Most compounds (except D) demonstrated better COX-2 selectivity (selectivity ratios 0.55–0.69) compared to meloxicam (0.71), with compound E achieving the most favorable ratio of 0.55 [1]. Molecular docking confirmed that binding energies for all tested compounds were more negative than meloxicam, with hydrogen bonding and van der Waals interactions driving target engagement [1]. The target compound's free imide NH and primary amine provide two distinct derivatization vectors for optimizing COX affinity and isoform selectivity.

cyclooxygenase inhibition COX-1 COX-2 anti-inflammatory

Physicochemical Profile Differentiation: Drug-Like Properties Versus Boc-Protected and Core Scaffold Analogs

The target compound exhibits computed physicochemical properties that differentiate it favorably from both the Boc-protected precursor and the unsubstituted core scaffold. With XLogP3 of −1.4, TPSA of 75.4 Ų, molecular weight of 211.26 Da, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, the compound satisfies all Lipinski Rule of Five criteria for drug-likeness [1]. In contrast, 5-Boc-hexahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5, C12H22N2O2, MW 226.32) has a larger molecular weight, lacks the imide dione functionality (and thus has different HBA count), and requires an additional deprotection step before the secondary amine can be utilized for derivatization . The unsubstituted core scaffold, hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride (CAS 2089245-60-1, C7H11ClN2O2, MW 190.63), lacks the aminopropyl side chain entirely, providing no primary amine handle for conjugation . The target compound's XLogP3 of −1.4 indicates balanced hydrophilicity suitable for both aqueous solubility and membrane permeability, while its TPSA of 75.4 Ų falls within the optimal range (<140 Ų) for oral bioavailability prediction [1].

drug-likeness Lipinski rules XLogP3 polar surface area

Synthetic Accessibility: Free Primary Amine Versus Protected or Carbonyl-Containing Analogs

The target compound's terminal primary amine on a flexible three-carbon alkyl chain provides immediate reactivity for a wide range of conjugation chemistries—including amide bond formation with carboxylic acids, reductive amination with aldehydes, urea formation with isocyanates, and sulfonamide formation with sulfonyl chlorides—without requiring a deprotection step [1]. This contrasts directly with 5-Boc-hexahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5), which requires acidic Boc deprotection (typically TFA or HCl) prior to functionalization, adding a synthetic step and potentially compromising acid-sensitive functional groups elsewhere in the molecule . The 5-(3-aminopropanoyl) analog (CAS 2098073-51-7) contains a carbonyl group at the linker attachment point, which introduces different electronic properties (electron-withdrawing effect) and reduced conformational flexibility due to partial double-bond character of the amide bond, potentially altering both reactivity and the spatial presentation of conjugated payloads [2]. The target compound's all-methylene linker preserves full conformational flexibility while the free amine enables single-step conjugation under mild conditions (pH 7–9 aqueous buffer, room temperature for NHS ester coupling) [1].

bioconjugation amide coupling PROTAC linker derivatization efficiency

Recommended Application Scenarios for 5-(3-Aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Based on Documented Evidence


Analgesic Lead Optimization: Synthesizing Novel Antinociceptive Agents via Primary Amine Derivatization

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has produced derivatives with ED50 values 2–54× more potent than aspirin and approaching morphine potency (most active: ED50 = 0.72–3.25 mg/kg vs morphine 2.44 mg/kg) in the mouse writhing test [1]. The target compound's free primary amine provides a direct synthetic handle for generating focused libraries through amide coupling, reductive amination, or sulfonamide formation with diverse carboxylic acids, aldehydes, or sulfonyl chlorides bearing arylpiperazine, morpholine, or other pharmacophoric groups known to enhance analgesic activity in this class [1][2]. The three-carbon linker may confer distinct pharmacokinetic properties compared to shorter-linker analogs, as SAR studies indicate linker length modulates biological activity within this scaffold [1].

COX-1/COX-2 Inhibitor Development: Dual-Vector Optimization for Isoform Selectivity

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated COX inhibitory activity comparable to meloxicam, with COX-2/COX-1 selectivity ratios tunable from 0.55 to 0.74 through N-substituent variation [3]. The target compound offers two independent derivatization vectors: (1) the primary amine at the terminus of the aminopropyl chain, and (2) the imide NH at position 2. This dual-vector system enables systematic exploration of COX-1 versus COX-2 selectivity by independently modifying each position—an advantage over mono-functionalized analogs where selectivity optimization is constrained to a single chemical space [3].

PROTAC Linker and Bioconjugation Scaffold: Single-Step Conjugation Without Protecting Group Chemistry

The target compound's free primary amine on a flexible three-carbon alkyl chain enables direct, single-step conjugation to carboxylic acid-containing ligands via amide bond formation (e.g., NHS ester coupling at pH 7–9), eliminating the deprotection step required when using the corresponding 5-Boc-protected precursor (CAS 351370-99-5) [4]. The fully saturated hexahydro scaffold provides sp³-rich character favorable for solubility, while the imide dione moiety contributes additional hydrogen bonding capacity for target protein engagement [4]. For PROTAC design, the compound can serve as a linker intermediate where the primary amine is conjugated to an E3 ligase ligand and the imide NH is further functionalized (or vice versa), creating a heterobifunctional molecule with a rigid, solubility-enhancing core [4].

Central Nervous System Drug Discovery: Blood-Brain Barrier Penetration Potential

With XLogP3 of −1.4, TPSA of 75.4 Ų, and molecular weight of 211.26 Da, the target compound's physicochemical profile falls within favorable ranges for CNS drug candidates [4]. The established analgesic and sedative activities of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the hot plate test—a model of supraspinal analgesia—suggest capability for central nervous system penetration within this scaffold class [1]. The primary amine provides a handle for introducing CNS-focused pharmacophores (e.g., N-arylpiperazines, which are prevalent in CNS-active derivatives of this class) [1]. The 3-aminopropyl chain length may influence P-glycoprotein recognition compared to shorter or carbonyl-containing linkers, though this remains to be experimentally determined.

Quote Request

Request a Quote for 5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.